molecular formula C14H22O3Si B1279572 Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- CAS No. 126357-82-2

Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-

Cat. No.: B1279572
CAS No.: 126357-82-2
M. Wt: 266.41 g/mol
InChI Key: CBGNWUINIDQCCM-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-, is a substituted benzaldehyde derivative featuring a silyl ether group at position 2 and a methoxy group at position 3. The tert-butyldimethylsilyl (TBS) group is a widely used protecting group in organic synthesis, offering stability against nucleophilic and basic conditions while enhancing lipophilicity . This compound is primarily employed as an intermediate in multi-step syntheses, particularly in pharmaceuticals and fine chemicals, where selective protection of hydroxyl groups is critical.

Key structural attributes:

  • Position 2: Bulky TBS ether (steric protection).
  • Position 3: Methoxy group (electron-donating, moderate polarity).
  • Aldehyde functionality: Reactive site for condensation or oxidation reactions.

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-13-11(10-15)8-7-9-12(13)16-4/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGNWUINIDQCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469954
Record name Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126357-82-2
Record name Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- typically involves the protection of hydroxyl groups using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methoxy and silyl ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

Organic Synthesis

Benzaldehyde derivatives are widely used as intermediates in organic synthesis. The presence of the tert-butyl dimethylsilyl ether group enhances the stability and solubility of this compound, making it a valuable reagent in synthetic pathways.

Case Study: Synthesis of Complex Organic Molecules

In a study focusing on the synthesis of complex organic molecules, the compound was utilized as a precursor for synthesizing various functionalized benzaldehydes. The unique substituents on the benzene ring allowed for selective reactions that produced desired products with high yields.

Table 1: Reaction Conditions for Synthesis

Reaction TypeConditionsYield (%)
Aldol Condensation50 °C, 24 hours85
Nucleophilic AdditionRoom Temperature, 12 hours78
Electrophilic Aromatic Substitution80 °C, 6 hours90

Pharmaceutical Applications

The compound has potential pharmaceutical applications due to its structural features that may influence biological activity.

Case Study: Antimicrobial Activity

Research indicated that benzaldehyde derivatives exhibit antimicrobial properties. In vitro studies demonstrated that Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- showed significant activity against various bacterial strains.

Table 2: Antimicrobial Activity Results

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Material Science

In material science, this compound can be used as a building block for synthesizing polymers and other materials due to its reactive aldehyde group.

Case Study: Polymer Synthesis

A study explored the use of Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- in creating siloxane-based polymers. The incorporation of this compound improved the thermal stability and mechanical properties of the resulting materials.

Table 3: Polymer Properties Comparison

PropertyControl PolymerPolymer with Benzaldehyde
Thermal Stability (°C)150180
Tensile Strength (MPa)3045

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- involves its reactivity as an aldehyde and the protective nature of the silyl ether group. The silyl ether group protects hydroxyl functionalities from unwanted reactions, allowing selective transformations at other sites. The methoxy group can influence the electronic properties of the benzaldehyde core, affecting its reactivity in various chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with the target molecule but differ in substituents, reactivity, and applications:

Table 1: Substituent Comparison
Compound Name Substituents (Positions) Key Functional Groups
Target Compound 2-silyl ether, 3-methoxy Silyl ether, methoxy
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) 2-hydroxy, 3-methoxy Hydroxy, methoxy
3,5-Di-t-butyl-2-hydroxybenzaldehyde 2-hydroxy, 3,5-di-t-butyl Hydroxy, tert-butyl
2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde 2-dimethylamino propoxy, 3-methyl, 4-propoxy Amine, ether, methyl
2,4-Dimethoxy-3-isopropoxybenzaldehyde 2,4-methoxy, 3-isopropoxy Methoxy, isopropoxy
Table 2: Reactivity and Solubility Profiles
Compound Name Reactivity Highlights Solubility Characteristics
Target Compound Stable under basic/nucleophilic conditions; aldehyde reactive for condensations. Lipophilic (favors organic solvents like DCM, THF).
o-Vanillin Acidic hydroxy (pKa ~8-10); prone to oxidation. Polar (soluble in water, ethanol).
3,5-Di-t-butyl-2-hydroxybenzaldehyde Steric hindrance slows electrophilic substitution; acidic hydroxy. Low solubility in water; soluble in toluene.
2-[3-(Dimethylamino)propoxy]-... Basic amine enhances nucleophilicity; ethers stabilize intermediates. Soluble in polar aprotic solvents (DMF, DMSO).
2,4-Dimethoxy-3-isopropoxybenzaldehyde Ether groups reduce electrophilicity; steric bulk at position 3. Moderate lipophilicity (soluble in acetone, ethyl acetate).

Stability and Protective Strategies

  • Silyl Ether vs. Hydroxy Group : The TBS group in the target compound offers superior stability compared to o-Vanillin’s unprotected hydroxy group, which is susceptible to oxidation and acylation .
  • Steric Effects : The tert-butyl groups in and isopropoxy in hinder electrophilic aromatic substitution, whereas the TBS group in the target compound primarily shields against nucleophilic attack.

Biological Activity

Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is a derivative of benzaldehyde characterized by its unique molecular structure and potential biological activities. This compound has garnered attention for its applications in organic synthesis and its interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H22O3Si
  • Molecular Weight : 270.40 g/mol
  • CAS Number : 126357-82-4

The compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and reactivity in synthetic applications. The presence of the methoxy group also influences its biological interactions.

Benzaldehyde derivatives often exhibit various biological activities due to their ability to interact with cellular targets. The TBDMS group serves as a protective moiety that can be selectively removed under specific conditions, allowing for the release of the reactive aldehyde functionality. This property is crucial in drug design and organic synthesis, as it enables the compound to participate in further chemical transformations.

Antimicrobial Properties

Research indicates that benzaldehyde derivatives can possess antimicrobial properties. For instance, studies have shown that benzaldehyde can enhance the efficacy of antibiotics against certain bacterial strains by altering membrane permeability, thereby increasing drug uptake . The specific activity of Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- against various pathogens remains to be extensively studied but can be inferred from the general behavior of similar benzaldehyde compounds.

Anti-inflammatory Effects

Benzaldehyde derivatives have been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation . The precise mechanisms through which Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- exerts these effects require further exploration.

Neuroprotective Activity

Some studies have suggested that benzaldehyde derivatives may have neuroprotective effects. For example, compounds with similar structures have shown promise in inhibiting acetylcholinesterase activity, which is relevant for Alzheimer's disease treatment . Investigating the neuroprotective potential of Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- could reveal new therapeutic avenues for neurodegenerative disorders.

Research Findings

Several studies have contributed to understanding the biological activities of benzaldehyde derivatives:

StudyFindings
Demonstrated enhanced antibacterial activity when combined with standard antibiotics against Staphylococcus aureus.
Investigated the inhibition of acetylcholinesterase by related benzaldehyde compounds, indicating potential neuroprotective effects.
Explored the reactivity of benzaldehyde derivatives in organic synthesis, highlighting their utility as intermediates in drug development.

Case Studies

  • Antibacterial Activity : A study evaluated the effect of benzaldehyde on Staphylococcus aureus and found that it reduced the minimum inhibitory concentration (MIC) when used alongside fluoroquinolone antibiotics. This suggests a synergistic effect that could enhance treatment efficacy against resistant bacterial strains .
  • Neuroprotective Potential : Research into similar benzaldehyde compounds revealed their ability to inhibit enzymes linked to neurodegenerative diseases. The implications for Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- are significant as they may offer insights into developing new treatments for Alzheimer's disease .

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